molecular formula C21H15BrClNO4 B5370596 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate

2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate

Cat. No. B5370596
M. Wt: 460.7 g/mol
InChI Key: DOTVHTSYTIHJQN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate, also known as ACQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. ACQ is a derivative of the compound quinoline, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. In

Scientific Research Applications

2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has been shown to have high photostability and low cytotoxicity, making it a promising candidate for use in live cell imaging studies. Additionally, this compound has been used as a tool for studying protein-protein interactions and as a potential therapeutic agent for cancer.

Mechanism of Action

The mechanism of action of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a range of cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of histone deacetylase and CK2, this compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate is its high photostability, which makes it a promising candidate for use in live cell imaging studies. Additionally, this compound has low cytotoxicity, which is important for maintaining cell viability during experiments. However, this compound does have some limitations. It has a relatively short half-life in cells, which can make it difficult to use for long-term studies. Additionally, this compound is not water-soluble, which can make it difficult to use in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate. One area of interest is the development of more water-soluble derivatives of this compound that could be used in a wider range of experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets. Finally, this compound could be used in combination with other compounds to enhance its therapeutic effects and to reduce its limitations.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its high photostability and low cytotoxicity make it a promising candidate for use in live cell imaging studies, and its inhibition of histone deacetylase and CK2 make it a potential therapeutic agent for cancer. While there are some limitations to its use, this compound has the potential to be a valuable tool for studying a range of biological processes.

Synthesis Methods

The synthesis of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate involves the reaction of 2-chloro-3-bromo-5-(2-propen-1-yloxy)benzoic acid with 4-(2-quinolyl) acetate in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of this compound with good purity.

properties

IUPAC Name

[2-[(E)-2-(2-acetyloxy-3-bromo-5-chlorophenyl)ethenyl]quinolin-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClNO4/c1-12(25)27-20-11-16(24-19-6-4-3-5-17(19)20)8-7-14-9-15(23)10-18(22)21(14)28-13(2)26/h3-11H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTVHTSYTIHJQN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=C(C(=CC(=C3)Cl)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=NC2=CC=CC=C21)/C=C/C3=C(C(=CC(=C3)Cl)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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